molecular formula C11H13BrO4 B12339111 Ethyl 2-bromo-4,6-dimethoxybenzoate

Ethyl 2-bromo-4,6-dimethoxybenzoate

Cat. No.: B12339111
M. Wt: 289.12 g/mol
InChI Key: GDULWCAEJWFMOH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,6-dimethoxybenzoate is a brominated aromatic ester featuring methoxy groups at the 4- and 6-positions and a bromine atom at the 2-position of the benzoate core. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira couplings) and cyclization processes to generate bioactive heterocycles . Its structure combines electron-donating methoxy groups with an electron-withdrawing bromine atom, creating a unique electronic profile that influences reactivity and selectivity in synthetic pathways.

Properties

IUPAC Name

ethyl 2-bromo-4,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDULWCAEJWFMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The esterification step involves reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and cost-effective methods. One such method includes the use of 3,4-dimethoxy-toluene as a starting material, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide. The resulting product is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to yield 2-bromo-4,6-dimethoxybenzoic acid, which is subsequently esterified .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,6-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new bioactive molecules. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-bromo-4,6-dimethoxybenzoate can be compared to structurally related benzoate esters based on substituent positions, functional groups, and reactivity. Below is a detailed analysis:

Positional Isomers

  • Such positional changes significantly impact regioselectivity in reactions like halogen-metal exchanges .
  • Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS 105208-04-6): The addition of a bromomethyl group at the 2-position introduces steric bulk and a secondary reactive site for nucleophilic substitution (e.g., SN2 reactions).

Functional Group Variations

  • Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2): Replacing bromine with an amino group transforms the electronic profile, increasing nucleophilicity at the 2-position. This derivative is more prone to acylation or diazotization reactions, unlike the brominated analogue, which participates in cross-couplings .
  • Mthis compound: The methyl ester analogue (vs. ethyl) exhibits reduced solubility in nonpolar solvents due to its shorter alkyl chain. This difference can influence reaction rates in solvent-dependent processes like catalytic hydrogenation .

Substituent Effects on Reactivity

  • Halogen vs. Methoxy : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the para position relative to methoxy groups. In contrast, methoxy groups activate the ring toward electrophilic substitution.
  • Ester Alkyl Chain : Ethyl esters generally offer better solubility in organic media compared to methyl esters, facilitating higher yields in coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Reactivity
This compound C₁₁H₁₃BrO₄ 289.12 2-Br, 4-OCH₃, 6-OCH₃ Sonogashira coupling, cyclization
Ethyl 5-bromo-2,4-dimethoxybenzoate C₁₁H₁₃BrO₄ 289.12 5-Br, 2-OCH₃, 4-OCH₃ Enhanced para-electrophilic substitution due to bromine position
Ethyl 2-amino-4,6-dimethoxybenzoate C₁₁H₁₅NO₄ 225.24 2-NH₂, 4-OCH₃, 6-OCH₃ Diazotization, acylation
Mthis compound C₁₀H₁₁BrO₄ 275.10 2-Br, 4-OCH₃, 6-OCH₃ Lower solubility in organic solvents compared to ethyl analogue
Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate C₁₂H₁₄Br₂O₄ 434.05 3-Br, 2-BrCH₂, 4-OCH₃, 6-OCH₃ Intramolecular cyclization, SN2 reactions at bromomethyl site

Biological Activity

Ethyl 2-bromo-4,6-dimethoxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological relevance and potential applications.

Synthesis

This compound can be synthesized through various methods. The most common approach involves the bromination of 4,6-dimethoxybenzoic acid followed by esterification with ethanol. The general reaction scheme is as follows:

  • Bromination : The starting material, 4,6-dimethoxybenzoic acid, is treated with bromine in a suitable solvent to introduce the bromine atom at the 2-position.
  • Esterification : The resulting bromo acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

Biological Activity

The biological activities of this compound have been investigated in several studies. Notably, its activity as an inhibitor of carbonic anhydrase (CA) has been documented. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and ion transport.

Inhibition Studies

Recent studies have shown that this compound exhibits competitive inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (KiK_i) for these isoforms were determined through enzyme assays:

CompoundKiK_i (µM) for hCA IKiK_i (µM) for hCA II
This compound13.70.65

These results indicate that this compound has a stronger inhibitory effect on hCA II compared to hCA I, suggesting potential therapeutic applications in conditions where CA activity is dysregulated.

Case Studies

  • Antitumor Activity : A study explored the effects of several brominated compounds, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent antitumor activity.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrase enzymes, the compound disrupts their catalytic function.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

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